4,4'-Ethylenedianiline

Catalog No.
S585750
CAS No.
621-95-4
M.F
C14H16N2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Ethylenedianiline

CAS Number

621-95-4

Product Name

4,4'-Ethylenedianiline

IUPAC Name

4-[2-(4-aminophenyl)ethyl]aniline

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C14H16N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2,15-16H2

InChI Key

UHNUHZHQLCGZDA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)N)N

Solubility

22 [ug/mL]

Synonyms

1,2-bis(4-aminophenyl)ethane, 4,4'-diaminodibenzyl, 4,4'-diaminodibenzyl monohydrochloride

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)N)N

Precursor for Polymer Synthesis:

,4'-EDA serves as a crucial building block for producing diverse polymers, including:

  • Polyimides: These high-performance polymers possess exceptional thermal stability, mechanical strength, and chemical resistance, making them valuable in various applications like aerospace components, electrical insulation, and printed circuit boards .
  • Polyurethanes: These versatile polymers find use in various applications such as coatings, adhesives, elastomers, and foams, due to their unique properties like flexibility, toughness, and resistance to water and chemicals .
  • Aromatic polyamides (aramids): These high-strength, heat-resistant fibers are commonly used in bulletproof vests, fire-resistant clothing, and aerospace applications .

Analytical Chemistry:

,4'-EDA serves as a beneficial reagent in analytical chemistry for various purposes:

  • Detection and quantification of metal ions: It can form colored complexes with specific metal ions, enabling their detection and measurement through techniques like spectrophotometry .
  • Determination of organic functional groups: Its reactive nature allows it to participate in specific chemical reactions with various functional groups present in organic molecules, aiding in their identification and characterization .

Catalyst in Organic Synthesis:

4,4'-EDA exhibits catalytic activity in various organic reactions, promoting the formation of desired products. Its Lewis base nature allows it to interact with electron-deficient molecules, facilitating specific transformations .

Material Development:

,4'-EDA finds application in the development of advanced materials due to its unique properties:

  • Organic light-emitting diodes (OLEDs): It serves as a precursor for the synthesis of organic materials used in OLEDs, which are efficient light-emitting devices used in displays and lighting applications .
  • Sensors: Its ability to interact with specific molecules makes it a potential candidate for developing sensitive and selective sensors for various applications .

4,4'-Ethylenedianiline is an organic compound with the molecular formula C14H16N2\text{C}_{14}\text{H}_{16}\text{N}_{2} and a molecular weight of 212.29 g/mol. It is characterized as a colorless solid, although commercial samples may appear yellow or brown due to impurities. The compound is slightly soluble in cold water but highly soluble in organic solvents such as alcohol, benzene, and ether. Its melting point ranges from 91.5 to 92 °C, and it has a flash point of 220 °C, indicating its stability under standard conditions .

Currently, there is no scientific research readily available on a specific mechanism of action for EDA.

EDA is a suspected carcinogen and a skin sensitizer []. Exposure can cause skin irritation, allergic reactions, and eye damage []. It is also classified as a combustible solid [].

4,4'-Ethylenedianiline primarily participates in condensation reactions, particularly with formaldehyde, to form various polymeric materials. It serves as a precursor in the synthesis of polyurethanes and can also be involved in the preparation of molecularly imprinted sol-gel materials for detecting pesticides like dichlorodiphenyltrichloroethane (DDT) . The compound's reactivity allows it to engage in multiple chemical transformations, including polymerization and cross-linking reactions.

While specific pharmacological data on 4,4'-Ethylenedianiline is limited, it is known to cause skin and eye irritation upon contact. The compound's interaction with biological systems primarily arises from its role in synthesizing polyurethanes, which can affect various biochemical pathways depending on the end products formed . Its potential effects on bioavailability and metabolic pathways remain largely unexplored.

The synthesis of 4,4'-Ethylenedianiline typically involves a condensation reaction between aniline and formaldehyde. This reaction can be catalyzed by sulfuric acid or SO3H-functionalized ionic liquids, enhancing the yield and efficiency of the process . The general reaction can be summarized as follows:

Aniline+Formaldehyde4 4 Ethylenedianiline\text{Aniline}+\text{Formaldehyde}\rightarrow \text{4 4 Ethylenedianiline}

This method allows for the production of high-purity 4,4'-Ethylenedianiline suitable for industrial applications.

4,4'-Ethylenedianiline has several significant applications:

  • Precursor for Polyurethanes: It is widely used in producing polyurethane foams and elastomers due to its ability to form strong bonds with isocyanates.
  • Molecularly Imprinted Polymers: The compound is utilized in creating polymers that can selectively bind specific molecules, making them useful for sensor applications.
  • Chemical Intermediates: It serves as a building block for various organic compounds in chemical synthesis .

Several compounds share structural similarities with 4,4'-Ethylenedianiline. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
AnilineC6H7NA primary amine used as a precursor in dye synthesis.
3,3'-DiaminobenzidineC12H14N2Known for its application in histochemistry as a chromogen.
2,2'-EthylenediamineC4H12N2A diamine used in epoxy resin formulations.

While all these compounds contain amine groups and are used in various synthetic applications, 4,4'-Ethylenedianiline is unique due to its specific role as a precursor for polyurethanes and its distinctive condensation reaction pathway with formaldehyde .

XLogP3

1.9

Melting Point

137.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 235 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (33.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.6%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (66.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (66.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

621-95-4

Wikipedia

4,4'-Ethylenedianiline

General Manufacturing Information

Benzenamine, 4,4'-(1,2-ethanediyl)bis-: ACTIVE

Dates

Modify: 2023-08-15

Molecular structures of the inclusion complexes beta-cyclodextrin-1,2-bis(4-aminophenyl)ethane and beta-cyclodextrin-4,4'-diaminobiphenyl; packing of dimeric beta-cyclodextrin inclusion complexes

Petros Giastas, Konstantina Yannakopoulou, Irene M Mavridis
PMID: 12657820   DOI: 10.1107/s010876810300257x

Abstract

The present investigation is part of an ongoing study on the influence of the long end-functonalized guest molecules DBA and BNZ in the crystal packing of beta-cyclodextrin (betaCD) dimeric complexes. The title compounds are 2:2 host:guest complexes showing limited host-guest hydrogen bonding at the primary faces of the betaCD dimers. Within the betaCD cavity the guests exhibit mutual pi...pi interactions and between betaCD dimers perpendicular NH...pi interactions. The DBA guest molecule exhibits one extended and two bent conformations in the complex. The BNZ guest molecule is not planar inside betaCD, in contrast to the structure of BNZ itself, which indicates that the cavity isolates the molecules and forbids the pi...pi stacking of the aromatic rings. NMR spectroscopy studies show that in aqueous solution both DBA and BNZ form strong complexes that have 1:1 stoichiometry and structures similar to the solid state ones. The relative packing of the dimers is the same in both complexes. The axes of two adjacent dimers form an angle close to 20 degrees and have a lateral displacement approximately 2.45 A, both of which characterize the screw-channel mode of packing. Although the betaCD/BNZ complex indeed crystallizes in a space group characterizing the latter mode, the betaCD/DBA complex crystallizes in a space group with novel dimensions not resembling any of the packing modes reported so far. The new lattice is attributed to the three conformations exhibited by the guest in the crystals. However, this lattice can be transformed into another, which is isostructural to that of the betaCD/BNZ inclusion complex, if the conformation of the guest is not taken into account.


[Determination of trace 4,4'-diaminobiphenyl, 4-nitrophenol and phenol in environmental water by high performance liquid chromatography]

X Wu, A Zhu
PMID: 11938921   DOI:

Abstract

A method for simultaneous determination of trace 4,4'-diaminobiphenyl, 4-nitrophenol and phenol in waste water by high performance liquid chromatography with spectrophotometric detection is reported. These components were separated on a Phenomenex Spherex C18 column with V(acetonitrile): V(ether): V(50 mmol.L-1 acetate) = 12:10:78 buffer (pH 6.0) as mobile phase and UV detection at 275 nm. The detection limits were 0.14, 0.19 and 0.08 ng for 4,4'-diaminobiphenyl, 4-nitrophenol and phenol, respectively, when the ratio of signal to noise was 2. The relative standard deviation was < 2.2 (n = 6). This method is sensitive and has been applied to the analysis of environmental water samples with satisfactory results.


Synthesis, spectroscopy, magnetic and redox behaviors of copper(II) complexes with tert-butylated salen type ligands bearing bis(4-aminophenyl)ethane and bis(4-aminophenyl)amide backbones

Veli T Kasumov, Yusuf Yerli, Aysegul Kutluay, Mehmet Aslanoglu
PMID: 23266695   DOI: 10.1016/j.saa.2012.11.061

Abstract

New salen type ligands, N,N'-bis(X-3-tert-butylsalicylidene)-4,4'-ethylenedianiline [(X=H (1), 5-tert-butyl (2)] and N,N'-bis(X-3-tert-butylsalicylidene)-4,4'-amidedianiline [X=H (3), 5-tert (4)] and their copper(II) complexes 5-8, have been synthesized. Their spectroscopic (IR, (1)H NMR, UV/vis, ESR) properties, as well as magnetic and redox-reactivity behavior are reported. IR spectra of 7 and 8 indicate the coordination of amide oxygen atoms of 3 and 4 ligands to Cu(II). The solid state ESR spectra of 5-8 exhibits less informative exchange narrowed isotropic or anisotropic signals with weak unresolved low field patterns. The magnetic moments of 5 (2.92 μ(B) per Cu(II)) and 6 (2.79 μ(B) per Cu(II)) are unusual for copper(II) complexes and considerably higher than those for complexes 7 and 8. Cryogenic measurements (300-10 K) show weak antiferromagnetic exchange interactions between the copper(II) centers in complexes 6 and 8. The results of electrochemical and chemical redox-reactivity studies are discussed.


[Determination of the carcinogenic risk of diaminodibenzyl (DADB)]

M Balan, A Bădescu, G Dobrescu
PMID: 7244477   DOI:

Abstract




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